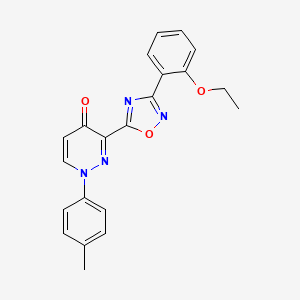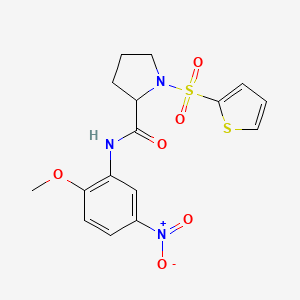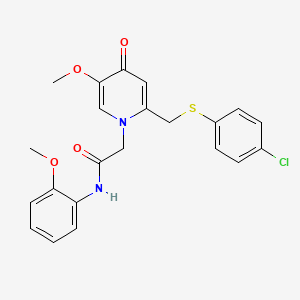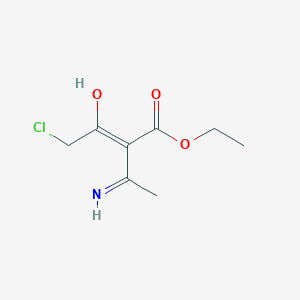
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and the pyridazinone core in the molecule suggests that it may exhibit interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyridazinone Core: This step may involve the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step may involve coupling the oxadiazole and pyridazinone intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the oxadiazole and pyridazinone moieties suggests that the compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects.
相似化合物的比较
Similar Compounds
3-(2-ethoxyphenyl)-1,2,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1-(p-tolyl)pyridazin-4(1H)-one derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is unique due to the combination of the oxadiazole and pyridazinone rings in a single molecule. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
属性
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-18-7-5-4-6-16(18)20-22-21(28-24-20)19-17(26)12-13-25(23-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMLYBPPCHNGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)


![2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2366769.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

